molecular formula C13H20ClNO2 B2534815 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2225141-79-5

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2534815
CAS RN: 2225141-79-5
M. Wt: 257.76
InChI Key: JGOUUDOFYXZHJL-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with the CAS Number: 2225141-79-5 . It has a molecular weight of 257.76 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-13(2)12-9(5-6-14-13)7-10(15-3)8-11(12)16-4;/h7-8,14H,5-6H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at room temperature . It has a molecular weight of 257.76 .

Scientific Research Applications

Antioxidant Applications and Analogs Research has shown that compounds similar to 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as ethoxyquin and its analogs, possess significant antioxidant properties. These antioxidants are crucial for protecting valuable polyunsaturated fatty acids in fish meal from oxidation, highlighting their importance in food preservation and the potential for broader applications in protecting biological materials from oxidative damage (A. J. de Koning, 2002).

Therapeutic Research Tetrahydroisoquinolines, the core structure in this compound, have been extensively reviewed for their therapeutic potential, particularly in treating cancer, malaria, and central nervous system disorders. Their designation as "privileged scaffolds" in nature underscores their significance in drug discovery and the development of novel therapeutics (I. Singh & P. Shah, 2017).

Mechanistic Insights in Medicinal Chemistry Further studies have focused on derivatives of hydroxyquinolines, revealing their significant biological activities and potential as broad-spectrum drug molecules for addressing life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The ability to modify these compounds to enhance their efficacy against various therapeutic targets is a critical area of ongoing research (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).

Environmental and Industrial Applications The exploration of tetrahydroisoquinoline compounds extends into environmental science, particularly in the treatment of organic pollutants. Enzymatic approaches utilizing these compounds, in combination with redox mediators, have demonstrated significant potential in degrading recalcitrant compounds in wastewater, offering a promising method for environmental remediation (Maroof Husain & Q. Husain, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

6,8-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)12-9(5-6-14-13)7-10(15-3)8-11(12)16-4;/h7-8,14H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOUUDOFYXZHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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